
4-bromo-N-(2-phenoxyethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2-phenoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of a bromine atom and a phenoxyethyl group in its structure makes it a unique molecule with specific chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Step 1: Dissolve 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane.
Step 2: Add 2-phenoxyethylamine dropwise to the solution while maintaining the temperature at 0°C.
Step 3: Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反应分析
Types of Reactions
4-bromo-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of phenoxyacetic acid or phenoxyacetaldehyde.
Reduction: Formation of corresponding amines.
科学研究应用
4-bromo-N-(2-phenoxyethyl)benzenesulfonamide has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Biological Studies: It is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other diseases.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-bromo-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, which is crucial in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma, where reducing intraocular pressure is beneficial.
相似化合物的比较
4-bromo-N-(2-phenoxyethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but with a hydroxyethyl group instead of a phenoxyethyl group, leading to different reactivity and applications.
4-methyl-N-(2-phenylethyl)benzenesulfonamide: Contains a methyl group instead of a bromine atom, affecting its chemical properties and biological activity.
N-(2-bromo-phenyl)-4-methyl-benzenesulfonamide: Different substitution pattern on the benzene ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
属性
分子式 |
C14H14BrNO3S |
|---|---|
分子量 |
356.24 g/mol |
IUPAC 名称 |
4-bromo-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO3S/c15-12-6-8-14(9-7-12)20(17,18)16-10-11-19-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
InChI 键 |
ZSPIJNGIUJERFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


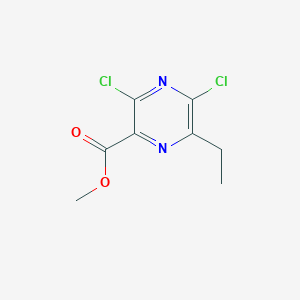
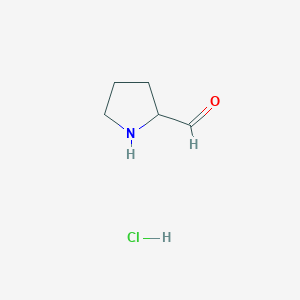
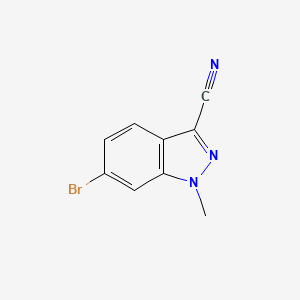
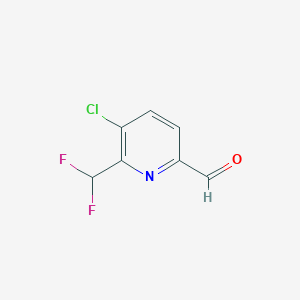
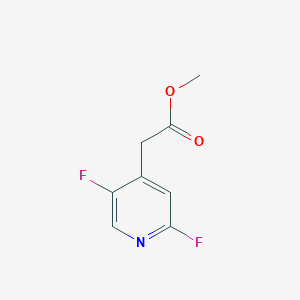
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)
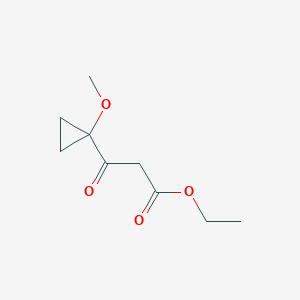
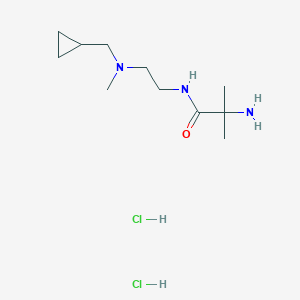
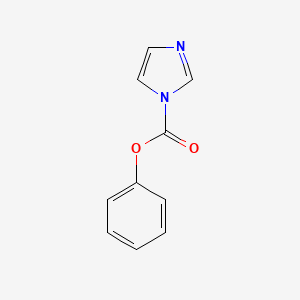
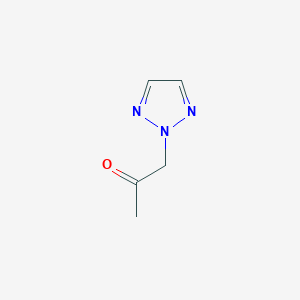
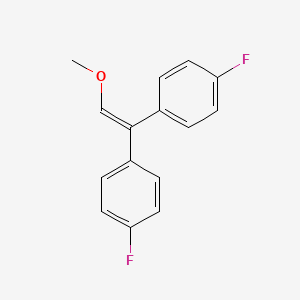
![2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine](/img/structure/B13914611.png)

